molecular formula C13H11BrO3 B13932226 6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester

6-Bromo-4-hydroxy-2-naphthalenecarboxylic acid ethyl ester

Cat. No.: B13932226
M. Wt: 295.13 g/mol
InChI Key: JZTZWWVXYMSOLV-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester is an organic compound with the molecular formula C13H11BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a hydroxyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester typically involves the bromination of 2-naphthalenecarboxylic acid followed by esterification. The bromination reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

After bromination, the resulting 6-bromo-2-naphthalenecarboxylic acid is subjected to esterification. This step involves reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ethyl ester.

Industrial Production Methods

On an industrial scale, the production of 2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, further ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 6-bromo-4-oxo-2-naphthalenecarboxylic acid ethyl ester.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are used.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 6-bromo-4-oxo-2-naphthalenecarboxylic acid ethyl ester.

    Reduction: 6-bromo-4-hydroxy-2-naphthalenemethanol.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The ethyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 6-bromo-, ethyl ester: Lacks the hydroxyl group, resulting in different reactivity and properties.

    2-Naphthalenecarboxylic acid, 4-hydroxy-, ethyl ester: Lacks the bromine atom, affecting its chemical behavior and applications.

    2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-: Lacks the ethyl ester group, influencing its solubility and reactivity.

Uniqueness

2-Naphthalenecarboxylic acid, 6-bromo-4-hydroxy-, ethyl ester is unique due to the presence of all three functional groups (bromine, hydroxyl, and ethyl ester), which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

ethyl 6-bromo-4-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-3-4-10(14)7-11(8)12(15)6-9/h3-7,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZTZWWVXYMSOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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